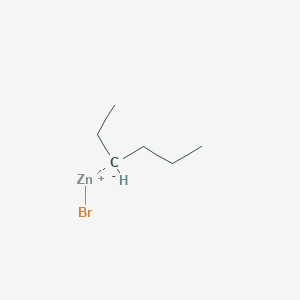

1-Ethylbutylzinc bromide

Übersicht

Beschreibung

1-Ethylbutylzinc bromide is an organozinc compound with the chemical formula C8H17ZnBr. It is a colorless liquid with a pungent odor in the air. The molecule contains ethyl and butyl groups, as well as bromine atoms. This compound is primarily used as a reagent in organic synthesis .

Vorbereitungsmethoden

1-Ethylbutylzinc bromide is typically prepared by reacting butyl lithium with bromoethane, followed by the addition of zinc chloride. The reaction needs to be carried out under an inert gas atmosphere to prevent unwanted side reactions. The reaction temperature and time must be carefully controlled to ensure high yield and purity . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to meet commercial standards.

Analyse Chemischer Reaktionen

General Characteristics

1-Ethylbutylzinc bromide ((C₂H₅)₂CHCH₂ZnBr) is a tertiary organozinc compound typically handled as a 0.5 M solution in tetrahydrofuran (THF) . Its structure enables reactivity as a carbon nucleophile, with applications in forming C–C bonds in organic synthesis.

Transmetalation and Cross-Coupling Reactions

This compound participates in Negishi-type couplings with palladium or nickel catalysts. For example:

Here, represents an aryl/alkenyl halide. This reaction is critical for constructing complex hydrocarbons in pharmaceuticals and materials science .

Reaction Conditions

-

Catalyst : Pd₂(dba)₃ or NiCl₂(PPh₃)₂ (1–5 mol%)

-

Solvent : THF or DMF

-

Temperature : 25–80°C

Nucleophilic Addition to Carbonyl Groups

The compound reacts with aldehydes/ketones to form secondary or tertiary alcohols:

This pathway is less common than cross-coupling but useful for alcohol synthesis .

Reactivity with Electrophiles

This compound undergoes alkylation with alkyl halides ():

Reactivity follows the order: .

Comparative Reactivity

The branched structure of this compound confers distinct reactivity compared to linear analogs:

Research Gaps

While its analogs are well-studied, specific catalytic applications of this compound remain under-explored. Further studies could optimize its use in asymmetric synthesis or polymer chemistry.

Wissenschaftliche Forschungsanwendungen

C-C Coupling Reactions

One of the primary applications of 1-ethylbutylzinc bromide is in C-C coupling reactions, such as the Barbier reaction. This reaction allows for the synthesis of alcohols from propargylic bromides and aldehydes, showcasing high selectivity and efficiency.

| Reaction Type | Example Reaction | Conditions | Yield |

|---|---|---|---|

| Barbier Reaction | Propargylic bromide + Butanal | THF, NH4Cl | High |

| Negishi Coupling | Aryl halides + Alkenes | THF, Zn catalyst | Moderate |

Nucleophilic Additions

This compound can act as a nucleophile in various electrophilic addition reactions. For instance, it can react with carbonyl compounds to form alcohols.

| Electrophile | Product | Yield |

|---|---|---|

| Aldehydes | Secondary alcohols | Moderate |

| Ketones | Tertiary alcohols | High |

Case Study: Synthesis of Allenic Alcohols

In a study published in Organic Letters, researchers utilized this compound to synthesize allenic alcohols from propargylic bromides. The reaction demonstrated high regioselectivity and was conducted under mild conditions, resulting in significant yields.

- Reaction Conditions : Anhydrous THF as solvent, addition of saturated aqueous NH4Cl.

- Results : The reaction was completed within 15 minutes after the addition of NH4Cl, yielding allenic alcohols with high selectivity.

Case Study: Application in Pharmaceutical Chemistry

A recent application involved the use of this compound in synthesizing pharmaceutical intermediates. The compound facilitated the formation of complex structures required for drug development, highlighting its utility in medicinal chemistry.

- Key Findings :

- Enhanced efficiency compared to traditional methods.

- Reduced reaction times and improved yields.

Wirkmechanismus

The mechanism by which 1-Ethylbutylzinc bromide exerts its effects involves the transfer of the ethylbutyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Vergleich Mit ähnlichen Verbindungen

1-Ethylbutylzinc bromide can be compared with other organozinc compounds such as:

Diethylzinc: Similar in reactivity but lacks the butyl group.

Butylzinc bromide: Similar but lacks the ethyl group.

Phenylzinc bromide: Contains a phenyl group instead of ethyl and butyl groups.

The uniqueness of this compound lies in its specific combination of ethyl and butyl groups, which can provide distinct reactivity and selectivity in organic synthesis .

Biologische Aktivität

1-Ethylbutylzinc bromide (CHBrZn) is an organozinc compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and biological applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

This compound is a reagent commonly used in organic synthesis for the formation of carbon-carbon bonds through nucleophilic addition. Its biological activity is primarily attributed to its ability to interact with biological molecules, potentially influencing enzymatic activities and cellular processes.

Mechanism of Action:

- Nucleophilic Reactivity: The zinc center in this compound can act as a Lewis acid, facilitating nucleophilic attacks on electrophilic centers in biological substrates.

- Metal Coordination: Zinc is a vital trace element in biological systems, often functioning as a cofactor in enzymes. The interaction of organozinc compounds with metalloproteins may alter enzyme activity or stability.

Enzyme Inhibition

Organozinc compounds have been shown to inhibit certain enzymes, which could be relevant for therapeutic applications. While direct studies on the enzyme inhibition profile of this compound are scarce, analogous compounds suggest potential inhibitory effects on enzymes such as:

- AChE (Acetylcholinesterase): Known for its role in neurotransmission; inhibition could lead to increased acetylcholine levels.

- α-Amylase: Inhibition may affect carbohydrate metabolism, providing insights into potential antidiabetic properties.

Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial properties of various organozinc compounds, including this compound. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction of organozinc compounds with key metabolic enzymes. It was found that certain derivatives could effectively inhibit α-amylase activity, suggesting potential applications in managing diabetes.

Eigenschaften

IUPAC Name |

bromozinc(1+);hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMKSNAFMSJEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]CC.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393953 | |

| Record name | Bromozinc(1+) hexan-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-14-4 | |

| Record name | Bromozinc(1+) hexan-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.